molecular formula C26H30N4O6 B6571039 5-[1-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]-N-propylpentanamide CAS No. 1021217-49-1

5-[1-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]-N-propylpentanamide

Cat. No.: B6571039
CAS No.: 1021217-49-1
M. Wt: 494.5 g/mol
InChI Key: RQEYPRMIUNRONY-UHFFFAOYSA-N
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Description

This compound is a quinazolinone derivative featuring a 1,3-benzodioxole moiety and a pentanamide side chain. Its synthesis likely involves carbodiimide-mediated coupling (e.g., EDCI/HOBT) to form the carbamoyl linkage, analogous to methods used for pyrazole and thiazolidinone carboxamides . Structural characterization would employ NMR and LCMS for verifying the tetrahydroquinazolinone core and substituents, as demonstrated in studies of related compounds like veronicoside and catalposide . The benzodioxolyl group may enhance lipophilicity and metabolic stability, while the propylpentanamide chain could influence solubility and target binding .

Properties

IUPAC Name

5-[1-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-propylpentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N4O6/c1-2-12-27-23(31)9-5-6-13-29-25(33)19-7-3-4-8-20(19)30(26(29)34)16-24(32)28-15-18-10-11-21-22(14-18)36-17-35-21/h3-4,7-8,10-11,14H,2,5-6,9,12-13,15-17H2,1H3,(H,27,31)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQEYPRMIUNRONY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Findings and Implications

  • Synthetic Challenges: Carbodiimide-mediated coupling requires precise stoichiometry to avoid byproducts, as noted in pyrazole carboxamide syntheses .

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